molecular formula C26H26N2O5 B14991876 2-(3-methoxypropyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-methoxypropyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B14991876
M. Wt: 446.5 g/mol
InChI Key: OKHSGOGCDWPTGG-UHFFFAOYSA-N
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Description

2-(3-METHOXYPROPYL)-7-METHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound incorporates chromene and pyrrole frameworks, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPROPYL)-7-METHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can be achieved through a multicomponent reaction involving substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This one-pot reaction is efficient and practical, allowing for the production of diverse 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones .

Industrial Production Methods

Industrial production of this compound typically involves the same multicomponent reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is scalable and can be adapted to produce large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPROPYL)-7-METHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, making them valuable in scientific research.

Scientific Research Applications

2-(3-METHOXYPROPYL)-7-METHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPROPYL)-7-METHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. As a PDE5 inhibitor, it works by blocking the enzyme phosphodiesterase 5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and improved blood flow, particularly in the pulmonary arteries.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-METHOXYPROPYL)-7-METHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-7-methyl-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C26H26N2O5/c1-4-12-27-19-9-6-5-8-18(19)26(25(27)31)21-22(29)17-15-16(2)10-11-20(17)33-23(21)24(30)28(26)13-7-14-32-3/h5-6,8-11,15H,4,7,12-14H2,1-3H3

InChI Key

OKHSGOGCDWPTGG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=C(C4=O)C=C(C=C5)C

Origin of Product

United States

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